molecular formula C18H18N2O5 B2592103 3-({2-[(2-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid CAS No. 571156-57-5

3-({2-[(2-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid

Cat. No.: B2592103
CAS No.: 571156-57-5
M. Wt: 342.351
InChI Key: HYXHUXWZVUPALW-UHFFFAOYSA-N
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Description

3-({2-[(2-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid is an organic compound with the molecular formula C17H17NO5 It is characterized by the presence of two carbamoyl groups attached to a propanoic acid backbone, with one of the carbamoyl groups further substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(2-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxyaniline with phosgene to form 2-methoxyphenyl isocyanate. This intermediate is then reacted with 2-aminobenzoic acid to form the corresponding urea derivative. The final step involves the reaction of this urea derivative with 3-bromopropanoic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(2-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamoyl groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-({2-[(2-Hydroxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid.

    Reduction: Formation of 3-({2-[(2-Aminophenyl)carbamoyl]phenyl}carbamoyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({2-[(2-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-({2-[(2-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • **3-({2-[(2-Methoxycarbonyl)phenyl]carbamoyl}phenyl}carbamoyl)propanoic acid
  • **3-({2-[(2-Hydroxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid
  • **3-({2-[(2-Aminophenyl)carbamoyl]phenyl}carbamoyl)propanoic acid

Uniqueness

3-({2-[(2-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility in organic solvents and its ability to form specific interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[2-[(2-methoxyphenyl)carbamoyl]anilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-25-15-9-5-4-8-14(15)20-18(24)12-6-2-3-7-13(12)19-16(21)10-11-17(22)23/h2-9H,10-11H2,1H3,(H,19,21)(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXHUXWZVUPALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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